molecular formula C21H18BrNO3S2 B4966222 (5E)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4966222
M. Wt: 476.4 g/mol
InChI Key: MTTBOIQOTDJUEM-LDADJPATSA-N
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Description

The compound (5E)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structural features, including a thiazolidinone core, a brominated aromatic ring, and a methoxy-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable α,β-unsaturated carbonyl compound with a thiourea derivative under basic conditions.

    Bromination: The aromatic ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using a methoxide ion.

    Phenylmethoxylation: The phenylmethoxy group is introduced through a Friedel-Crafts alkylation reaction using a phenylmethanol derivative and a Lewis acid catalyst.

    Final Assembly: The final compound is assembled by coupling the brominated, methoxylated, and phenylmethoxylated intermediates under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the thiazolidinone core, converting it to a saturated thiazolidine derivative.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains, as well as cytotoxic effects on cancer cell lines.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its anti-inflammatory and anticancer properties make it a candidate for drug development. Researchers are exploring its mechanism of action and efficacy in preclinical models.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structural features make it a valuable starting material for the production of various bioactive compounds.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one involves multiple molecular targets and pathways. It is believed to exert its effects through the following mechanisms:

    Inhibition of Enzymes: The compound can inhibit key enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

    Induction of Apoptosis: In cancer cells, the compound can induce apoptosis (programmed cell death) by activating caspase enzymes and disrupting mitochondrial function.

    Anti-inflammatory Pathways: The compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure with a chlorine atom instead of bromine.

    (5E)-5-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure with an ethoxy group instead of methoxy.

    (5E)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-2-one: Similar structure with a different position of the thiazolidinone core.

Uniqueness

The uniqueness of (5E)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of substituents, which confer distinct biological activities and chemical reactivity. The presence of the bromine atom, methoxy group, and phenylmethoxy group in specific positions enhances its potential as a versatile and bioactive compound.

Properties

IUPAC Name

(5E)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO3S2/c1-3-9-23-20(24)18(28-21(23)27)12-15-10-16(22)19(17(11-15)25-2)26-13-14-7-5-4-6-8-14/h3-8,10-12H,1,9,13H2,2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTBOIQOTDJUEM-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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